tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC15816487
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O4 |
|---|---|
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | tert-butyl 4-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-8-6-17(7-9-18)12-4-5-13-14(10-12)21-11-20-13/h4-5,10H,6-9,11H2,1-3H3 |
| Standard InChI Key | RCVBLTREIOKTLM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OCO3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name is tert-butyl 4-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate, reflecting its three key components:
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A piperazine ring providing a nitrogen-rich scaffold for molecular interactions.
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A tert-butoxycarbonyl (Boc) group at position 1, serving as a protective moiety during synthesis.
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A benzo[d] dioxol-5-yl group at position 4, contributing aromaticity and electron-rich regions .
The canonical SMILES string CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OCO3 encodes this structure, while its InChIKey (RCVBLTREIOKTLM-UHFFFAOYSA-N) ensures unique chemical identification.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 22031413 |
| XLogP3-AA | 2.5 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Stepwise Synthesis Protocol
The synthesis involves multi-step organic reactions, as detailed in recent literature :
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Coupling Reaction: Piperazine derivatives are functionalized with the benzo[d] dioxol-5-yl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
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Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to shield the piperazine’s secondary amine.
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Purification: Chromatographic techniques (e.g., silica gel flash chromatography) yield high-purity product (>95%) .
A representative procedure from involves reacting tert-butyl piperazine-1-carboxylate with a benzo[d] dioxole-containing acyl chloride in dichloromethane (DCM) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIEA (N,N-diisopropylethylamine) as a base.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HATU, DIEA, DMF, 15 h, RT | 78% |
| 2 | TFA deprotection, DCM, 3 h | 85% |
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s lipophilicity (LogP ≈ 2.5) enables blood-brain barrier penetration, making it a candidate for:
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Anxiety and Depression: Modulation of 5-HT₁A receptors.
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Neuroprotection: FAAH inhibition to elevate endocannabinoid levels .
Antibacterial Agents
Recent work in highlights that benzo[d] dioxole-containing analogs exhibit MICs as low as 80 nM against Staphylococcus aureus and Sarcina, suggesting unexplored antibacterial potential.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
Recent Advancements and Future Directions
Click Chemistry Derivatives
Ref. reports one-pot synthesis of triazolo-piperazine analogs using CuI-catalyzed alkyne-azide cycloaddition, achieving yields >95% in 5 minutes. This method could streamline the production of tert-butyl 4-(benzo[d] dioxol-5-yl)piperazine-1-carboxylate derivatives for high-throughput screening.
Computational Modeling
QSAR studies predict enhanced FAAH binding affinity upon substituting the benzo[d] dioxole group with electron-withdrawing groups (e.g., -NO₂), reducing IC₅₀ by 40% .
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